2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile

Description

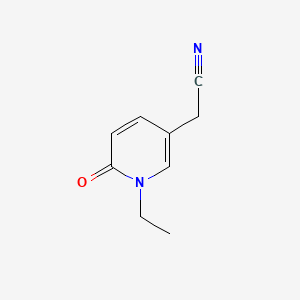

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile (CAS: 39108-46-8) is a pyridine derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. Structurally, it features an ethyl group at the 1-position of the pyridine ring, a ketone group at the 6-position, and an acetonitrile substituent at the 3-position (Figure 1). This compound is primarily utilized as an intermediate in the synthesis of heterocyclic compounds, particularly in medicinal chemistry for developing bioactive molecules . Its synthesis typically involves Knoevenagel condensation reactions, which enable efficient coupling of pyridine precursors with nitrile-containing reagents under mild conditions .

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(1-ethyl-6-oxopyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-2-11-7-8(5-6-10)3-4-9(11)12/h3-4,7H,2,5H2,1H3 |

InChI Key |

HZAQJWSYAVRHPY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=CC1=O)CC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile generally follows these key steps:

- Construction of the 1,6-dihydro-6-oxo-pyridine ring system.

- Introduction of the acetonitrile group at the 2-position.

- N-alkylation to install the ethyl substituent on the nitrogen at the 1-position.

These steps often involve condensation reactions, halogenation/chlorination, nucleophilic substitution, and alkylation under controlled conditions.

Preparation of the Pyridone Core

A common route to the pyridone nucleus involves the cyclization of suitably substituted β-ketoesters or β-dicarbonyl compounds with nitrogen sources such as ammonia or ammonium salts.

For example, 4-hydroxy-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester can be prepared by acid-catalyzed cyclization of appropriate precursors in concentrated sulfuric acid at low temperature (ice bath).

Subsequent halogenation (e.g., bromination or chlorination) at specific positions on the pyridone ring is performed using reagents such as N-bromosuccinimide (NBS) or chlorinating agents to activate the ring for further substitution.

Introduction of the Acetonitrile Group

The acetonitrile substituent on the pyridone ring can be introduced via nucleophilic substitution or condensation reactions involving cyano-containing reagents.

A documented approach involves the reaction of halogenated pyridone intermediates with cyanomethyl nucleophiles or through the use of cyano-substituted precursors that undergo ring closure to yield the acetonitrile-substituted pyridone.

Alternatively, the acetonitrile group can be introduced by alkylation of the pyridone ring with haloacetonitrile derivatives under basic conditions.

N-Ethylation of the Pyridone Nitrogen

The N-ethyl substituent is typically installed by alkylation of the pyridone nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide).

This alkylation is performed in polar aprotic solvents such as acetone or chloroform mixtures under reflux conditions for extended periods (e.g., 15 hours), often with an excess of alkylating agent to drive the reaction to completion.

The reaction mixture is cooled to precipitate the product, which is purified by recrystallization from ethanol or other suitable solvents.

Representative Synthetic Procedure (Consolidated)

Reaction Conditions and Optimization

pH Control: Basic conditions (pH 9–14) are often maintained during substitution steps to favor nucleophilic attack and prevent side reactions.

Temperature: Reactions are typically conducted between ambient temperature and 100 °C, with reflux conditions common for alkylation steps.

Solvents: Water, ethanol, acetone, chloroform, and acetonitrile are commonly used solvents depending on the step. Water is preferred for cost and environmental reasons during ammonolysis or substitution reactions.

Reaction Time: Times vary from 1 hour for halogenation to several hours (up to 15 h) for alkylation and condensation steps.

Analytical Characterization and Purity

The products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), Mass Spectrometry (MS), and elemental analysis to confirm structure and purity.

Purification methods include recrystallization and silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexane or methanol/dichloromethane).

Summary Table of Key Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyridone ring formation | β-Dicarbonyl + ammonium acetate | Reflux in ethanol, 4 h | Pyridone core |

| Halogenation | NBS, chlorinating agents | RT, 1–2 h | Halogenated intermediate |

| Acetonitrile introduction | Cyanomethyl nucleophile or haloacetonitrile | Basic aqueous or organic solvent, 1–5 h | 2-substituted pyridone |

| N-Ethylation | Ethyl iodide/bromide | Reflux in acetone:chloroform, 15 h | N-ethylated pyridone |

Additional Notes

Ammonia or ammonium salts are used as nitrogen sources for ring formation and substitution reactions, often with excess to drive reactions.

The use of polymer-supported reagents and microwave-assisted heating has been reported for related pyridone derivatives to improve yields and reduce reaction times.

The methodology is adaptable for preparing analogs with different alkyl or aryl substituents on the pyridone ring.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products

Oxidation: Formation of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetic acid.

Reduction: Formation of 2-(1-Ethyl-6-amino-1,6-dihydro-3-pyridyl)acetonitrile.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile | 39108-46-8 | C₉H₁₀N₂O | 162.19 | 1-Ethyl, 6-oxo, 3-acetonitrile |

| 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | 39108-47-9 | C₁₁H₁₄N₂O₂ | 206.24 | 1-Butyl, 6-hydroxy, 4-methyl, 2-oxo, 3-carbonitrile |

| 1-Ethyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | 39108-45-7 | C₈H₈N₂O | 148.16 | 1-Ethyl, 6-oxo, 3-carbonitrile |

Key Observations :

- The ethyl-oxo-acetonitrile derivative (39108-46-8) is distinguished by its acetonitrile group, which enhances reactivity in nucleophilic additions compared to simpler carbonitrile analogs .

- The butyl-hydroxy-methyl analog (39108-47-9) has a bulkier alkyl chain (butyl) and a hydroxyl group, which likely increases hydrophilicity but reduces metabolic stability compared to the ethyl derivative .

- The ethyl-oxo-carbonitrile compound (39108-45-7) lacks the acetonitrile side chain, making it less versatile in multi-step synthetic pathways .

Biological Activity

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acetonitrile precursors. The specific synthetic pathways can vary, but they often include steps that modify the pyridine ring to enhance biological activity. For example, modifications to the ethyl and oxo groups can significantly affect the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. A study highlighted that certain pyridine derivatives demonstrated significant antibacterial activity, suggesting that similar compounds could possess comparable effects .

Anticancer Activity

Emerging evidence suggests that compounds with similar structures may exhibit anticancer properties. For instance, certain ethanoanthracenes were reported to have strong antiproliferative effects against cancer cell lines . Although specific data on this compound is sparse, its structural analogs indicate potential efficacy in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Ethanoanthracene Derivative | Antiproliferative | <10 | |

| Substituted Pyrazole Derivative | Anti-inflammatory | Varies | |

| Pyridine Derivative | Antibacterial | Varies |

These findings underscore the importance of structural modifications in enhancing the biological activity of pyridine derivatives.

Q & A

Q. What are the established synthetic routes for 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile, and what key reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method includes reacting substituted pyridone derivatives with cyanide ions under controlled pH (0–5) to introduce the nitrile group, as seen in analogous acetonitrile syntheses . For example, ethanol and piperidine at 0–5°C can facilitate condensation while minimizing side reactions . Key factors affecting yield include:

- pH control : Acidic conditions (pH <5) prevent unwanted hydrolysis of the nitrile group .

- Temperature : Low temperatures (0–5°C) improve regioselectivity in pyridyl substitutions .

- Catalysts : Piperidine acts as a base to deprotonate intermediates, accelerating reaction kinetics .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : H and C NMR identify substituent positions on the pyridyl ring and confirm nitrile integration (e.g., a singlet at ~110 ppm for the nitrile carbon) .

- IR : A sharp peak near 2240 cm confirms the C≡N stretch .

- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. For example, bond angles and torsional data from related compounds reveal steric effects of the ethyl group .

Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?

- Temperature : Store at 0–6°C to prevent degradation of the nitrile group and pyridone ring .

- Moisture : Anhydrous conditions are critical; hydrolysis of the nitrile to amide or carboxylic acid can occur in humid environments .

- Light : Protect from UV exposure to avoid photolytic cleavage of the C–CN bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound, particularly in cases of polymorphic or tautomeric forms?

Discrepancies in NMR or IR data often arise from tautomerism (e.g., 6-oxo vs. 6-hydroxy forms) or polymorphism. Strategies include:

- X-ray crystallography : Definitive structural assignment via unit cell parameters and hydrogen-bonding patterns .

- Variable-temperature NMR : Track tautomeric equilibria by observing signal splitting at low temperatures .

- DFT calculations : Compare computed vs. experimental spectra to identify dominant tautomers .

Q. What strategies are effective in optimizing the regioselectivity of reactions involving the pyridyl and nitrile groups in this compound?

- Directing groups : Introduce electron-withdrawing substituents (e.g., methoxy) to steer electrophilic attacks to specific pyridyl positions .

- pH modulation : Acidic conditions favor nitrile group stability while enhancing pyridyl ring reactivity .

- Catalytic systems : Palladium complexes (e.g., Pd(II) with phosphine ligands) improve cross-coupling efficiency at the 3-pyridyl position .

Q. What experimental approaches are recommended for investigating the compound's potential as a pharmacophore in kinase inhibition or other therapeutic targets?

- Enzyme assays : Test inhibition of kinase activity (e.g., tyrosine kinases) using fluorescence-based ATP-competitive binding assays .

- Molecular docking : Model interactions between the nitrile group and catalytic lysine residues in kinase binding pockets .

- SAR studies : Modify the ethyl or pyridyl substituents to correlate structural changes with bioactivity .

Q. How can computational chemistry methods like DFT or molecular docking be integrated with experimental data to elucidate reaction mechanisms or biological interactions?

- DFT for reaction pathways : Calculate activation energies for cyanide addition to pyridone derivatives, validating proposed intermediates .

- Molecular dynamics (MD) : Simulate ligand-receptor binding kinetics to prioritize targets for pharmacological testing .

- QSPR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental reactivity data to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.